molecular formula C20H13Cl2NO2 B11545153 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate

4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate

Cat. No.: B11545153
M. Wt: 370.2 g/mol
InChI Key: PPWZXEXEQZTSEB-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl or benzoate derivatives.

Scientific Research Applications

4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]-1,2-benzenediol
  • 4-[(E)-[(4-Chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl 4-chlorobenzoate

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H13Cl2NO2/c21-15-7-9-16(10-8-15)23-13-14-5-11-17(12-6-14)25-20(24)18-3-1-2-4-19(18)22/h1-13H

InChI Key

PPWZXEXEQZTSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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